molecular formula C14H15BO3 B8249807 Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]- CAS No. 475272-16-3

Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]-

Cat. No. B8249807
CAS RN: 475272-16-3
M. Wt: 242.08 g/mol
InChI Key: UAVVPTNWMCWFRE-UHFFFAOYSA-N
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Description

Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]- is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of boronic acids often involves the use of palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reactions . These reactions are highly effective and can be performed in water . Other methods include Pd-catalyzed direct arylation, and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .


Molecular Structure Analysis

The molecular formula of this boronic acid is C8H11BO3 . The structure includes a boron atom bonded to two hydroxyl groups and a carbon atom of a phenyl ring. The phenyl ring is further substituted with a methoxy group and a phenylmethyl group .


Chemical Reactions Analysis

Boronic acids are known for their reactivity in various chemical reactions. They are commonly used in Suzuki-Miyaura cross-coupling reactions . Other reactions include Pd-catalyzed direct arylation, palladium-catalyzed stereoselective Heck-type reaction, and tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .


Physical And Chemical Properties Analysis

This boronic acid is a powder with a melting point of 219.3°C to 220.8°C . It has a molecular weight of 165.98 g/mol . The compound is purple to white in color .

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the formation of a covalent bond with a target molecule, facilitating the transfer of a boron atom. In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a partner for the palladium-catalyzed cross-coupling with halides .

Safety and Hazards

This compound is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed or in contact with skin, it is advised to call a poison center or doctor/physician .

properties

IUPAC Name

(3-benzyl-4-methoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-18-14-8-7-13(15(16)17)10-12(14)9-11-5-3-2-4-6-11/h2-8,10,16-17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVVPTNWMCWFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)CC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233978
Record name Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]-

CAS RN

475272-16-3
Record name Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475272-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.61 ml (13.8 mmol, 1 eqv) of a 1.6 M solution of n-BuLi in hexanes was added to a solution of 3.82 g (13.8 mmol) 2-Benzyl-4-bromo-anisol (21) in 100 ml dry THF at −78° C. After stirring this mixture for 30 min at −78° C., 4.70 ml (41.4 mmol, 3 eqv) B(OMe)3 was added and the solution was stirred for 24 h at rt. Now 10 ml water and 25 ml of a 10% aq. NaOH-solution were added and stirring was continued for further 60 min. Then the pH was adjusted to 4-5 with 1-N-HCl-solution and most of the solvent was evaporated. The residue was extracted with EtOAc and the comb. org. fractions were dried over MgSO4 and evaporated, which led after drying in high vacuum to 3.33 g (13.8 mmol, 100%) of an orange solid. This crude boronic acid 22 was used without further purification: 1H NMR (500 MHz, CDCl3) δ 3.81 (s, 3H), 3.98 (s, 2H), 6.89 (d, 1H, J=8.20 Hz), 7.10-7.23 (m, 5H), 7.79 (d, 1H, J=1.58 Hz), 7.96 (dd, 1H, J1=8.20 Hz, J2=1.73 Hz).
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